
(3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol is a chemical compound with the molecular formula C11H13FO2S. It is characterized by the presence of an oxetane ring, a four-membered cyclic ether, which is known for its strained structure and unique reactivity. The compound also contains a fluorophenyl group and a thioether linkage, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol typically involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to form (3-(bromomethyl)oxetan-3-yl)methanol. This intermediate is then treated with 4-fluorothiophenol under mild basic conditions, such as potassium carbonate in acetone, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments .
Analyse Des Réactions Chimiques
Types of Reactions
(3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous sodium hydroxide (NaOH) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol or thiol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
(3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorophenyl group and thioether linkage play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Bromomethyl)oxetan-3-yl)methanol: An intermediate in the synthesis of (3-(((4-Fluorophenyl)thio)methyl)oxetan-3-yl)methanol.
(3-(Aryloxymethyl)oxetan-3-yl)methanol: Similar structure with different substituents on the oxetane ring.
(3-(Difluoromethyl)oxetane-3-amine hydrochloride): Another oxetane derivative with different functional groups
Uniqueness
This compound is unique due to its combination of a fluorophenyl group, thioether linkage, and oxetane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H13FO2S |
|---|---|
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
[3-[(4-fluorophenyl)sulfanylmethyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C11H13FO2S/c12-9-1-3-10(4-2-9)15-8-11(5-13)6-14-7-11/h1-4,13H,5-8H2 |
Clé InChI |
WCPRITHEGSWFKF-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(CO)CSC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


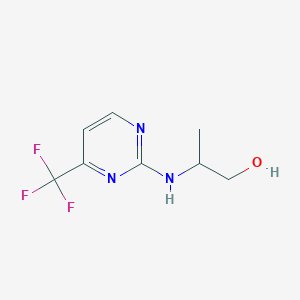
![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)
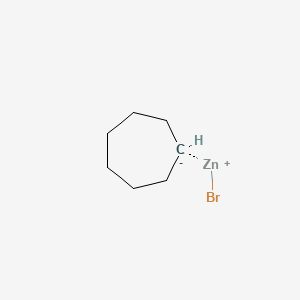
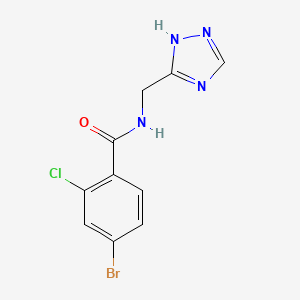

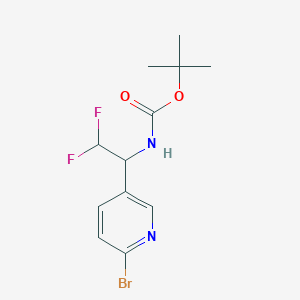

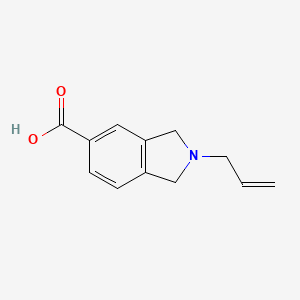
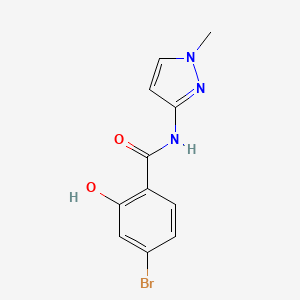

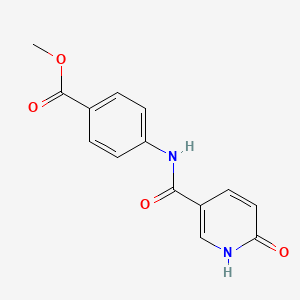
![n-Isopropyl-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14897557.png)

